N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine
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Overview
Description
N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a diamine derivative, characterized by the presence of two methyl groups attached to the nitrogen atoms and a methylphenyl group attached to the ethane backbone
Scientific Research Applications
N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with secondary amine functional groups are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
N1,N1-Dimethyl-1-(o-tolyl)ethane-1,2-diamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . The compound interacts with its targets by forming chelate rings, which can influence the activity of the target molecules .
Biochemical Pathways
It is known that the compound can be used as a precursor to imidazolidines by condensation with ketones or aldehydes . This suggests that it may influence pathways involving these molecules.
Pharmacokinetics
Similar compounds with secondary amine functional groups are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .
Result of Action
It is known that the compound can form chelate rings with metal ions, which can influence the activity of various enzymes and receptors .
Action Environment
The action, efficacy, and stability of N1,N1-Dimethyl-1-(o-tolyl)ethane-1,2-diamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 6-8 hours
Industrial Production Methods
On an industrial scale, the production of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C
Reduction: Lithium aluminum hydride; reaction temperature0-25°C
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-80°C
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: N-substituted derivatives
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A structurally similar compound with two methyl groups attached to the nitrogen atoms and an ethane backbone.
N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic analog with a cyclohexane ring instead of the ethane backbone.
N,N’-Dimesitylethane-1,2-diamine: A derivative with mesityl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is unique due to the presence of the methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the methylphenyl group can influence the reactivity and selectivity of the compound.
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGCYIMWMFPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586457 |
Source
|
Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928000-19-5 |
Source
|
Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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